6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile
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Overview
Description
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring fused with a nicotinonitrile moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dihydroquinoline with 4-methylnicotinonitrile under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-1(2H)-yl derivatives: These compounds share a similar quinoline structure and may exhibit comparable biological activities.
4-Methylnicotinonitrile derivatives: Compounds with similar nicotinonitrile moieties may have related chemical properties and applications.
Uniqueness
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile is unique due to its specific combination of quinoline and nicotinonitrile structures. This unique structure may confer distinct biological activities and chemical reactivity compared to other related compounds.
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3/c1-12-9-16(18-11-14(12)10-17)19-8-4-6-13-5-2-3-7-15(13)19/h2-3,5,7,9,11H,4,6,8H2,1H3 |
InChI Key |
MDQJDVLDNLKLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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